1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one
Overview
Description
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one is a compound that belongs to the class of thienyl ketones It is characterized by the presence of a thienyl ring substituted with an amino group and a chlorophenyl group
Preparation Methods
The synthesis of 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2-thiophenecarboxylic acid and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound has a similar chlorophenyl group but differs in the heterocyclic ring structure, leading to different chemical and biological properties.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole:
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine: This compound features an imidazole ring and different substitution patterns, resulting in distinct properties and uses.
Properties
IUPAC Name |
1-[3-amino-5-(4-chlorophenyl)thiophen-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVOIFYJQATMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380538 | |
Record name | 1-[3-Amino-5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175137-02-7 | |
Record name | 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Amino-5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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